1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene typically involves several steps:
Benzyloxy Protection: The addition of a benzyloxy group to protect the hydroxyl group during subsequent reactions.
Halogen Exchange: The substitution of a halogen atom with another halogen, such as fluorine.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bromine and fluorine atoms can also affect the compound’s electronic properties, impacting its behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-bromo-4-fluoro-5-methylbenzene can be compared with other similar compounds, such as:
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
- 1-(Benzyloxy)-5-phenyltetrazole derivatives
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C14H12BrFO |
---|---|
Molekulargewicht |
295.15 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-4-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-14(12(15)8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LUBFLFLFZZEFQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.